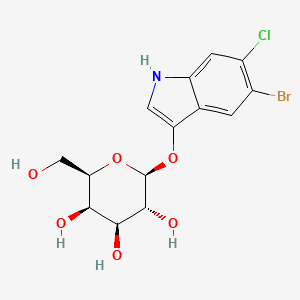

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

Description

X-ray Diffraction Studies

While explicit X-ray crystallographic data for this compound remains unpublished, structural analogs like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) exhibit monoclinic crystal systems with space group P2₁. The galactopyranose ring adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between O3' and O5', and O2' and O6'. The indole ring forms a dihedral angle of 85–90° with the galactose plane, minimizing steric hindrance.

Torsional Angle Configurations

Key torsional angles include:

- Φ (C1-O-C3'-C2') : -60° to -70°, characteristic of β-glycosidic bonds

- Ψ (O-C3'-C2'-C1') : 150–160°, stabilized by anomeric effect.

The bromine and chlorine atoms at positions 5 and 6 of the indole ring introduce steric bulk, slightly distorting the galactose ring's C4'-C5' bond angle to 108°.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.45 (s, 1H, H-2 indole)

- δ 7.28 (d, J = 8.5 Hz, 1H, H-4 indole)

- δ 6.95 (d, J = 8.5 Hz, 1H, H-7 indole)

- δ 5.32 (d, J = 7.2 Hz, 1H, H-1 galactose)

- δ 4.85–3.40 (m, 11H, galactose OH and CH₂).

¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Absorption Characteristics

Key IR bands (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS ([M+H]⁺):

- m/z 409.97 (calc. 409.96)

- Major fragments:

Fragmentation occurs preferentially at the glycosidic bond, with subsequent loss of HBr (80.92 Da) and HCl (36.46 Da) from the indole moiety.

Properties

IUPAC Name |

2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93863-88-8 | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis Overview

The synthesis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside involves the coupling of an indole derivative with a galactopyranoside moiety. The process typically includes:

Bromination and Chlorination of Indole :

- The indole nucleus is selectively brominated and chlorinated at positions 5 and 6, respectively. This step ensures the desired substitution pattern for chromogenic properties.

- Reagents: Bromine (Br2) and chlorine (Cl2) in controlled stoichiometric amounts.

- Solvent: Non-polar solvents like chloroform or dichloromethane are often used.

- Conditions: Reaction is carried out under low temperatures to prevent over-halogenation.

-

- The halogenated indole is coupled with beta-D-galactopyranosyl chloride or a similar galactosyl donor.

- Catalyst: Lewis acids such as tin(IV) chloride (SnCl4) or boron trifluoride etherate (BF3·Et2O).

- Solvent: Polar aprotic solvents like acetonitrile or dichloromethane.

- Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis.

-

- The crude product undergoes purification via recrystallization or column chromatography using silica gel.

- Solvent systems for purification include mixtures of ethyl acetate and hexane.

Industrial Preparation

In industrial settings, the synthesis is scaled up with optimized parameters for cost-effectiveness and yield:

-

- Large-scale reactors are used with precise temperature and stirring controls to ensure uniformity.

-

- Catalysts like SnCl4 are recovered and reused to minimize waste.

-

- The product is crystallized from solvents such as methanol or ethanol to achieve high purity (>98%).

Key Parameters and Data

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | C14H15BrClNO6 |

| Molecular Weight | 408.63 g/mol |

| Solubility | Soluble in methanol |

| Storage Temperature | 2–8°C (powder); –20°C (solutions) |

| pKa | 12.78 ± 0.70 |

Applications in Biochemical Assays

The preparation methods ensure that the compound retains its chromogenic properties, which are critical for applications such as:

- Enzyme activity assays for beta-galactosidase.

- Gene expression visualization in cell biology.

- Microbial detection in microbiology studies.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase . The hydrolysis of the glycosidic bond results in the formation of galactose and a colored indole derivative.

Common Reagents and Conditions:

Reagents: Beta-galactosidase enzyme, water.

Conditions: The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature.

Major Products:

Galactose: A simple sugar.

Colored Indole Derivative: The specific color depends on the substituents on the indole ring, with this compound producing a red or magenta product.

Scientific Research Applications

Chromogenic Substrate for β-Galactosidase

Functionality:

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is utilized as a chromogenic substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it produces a red or magenta insoluble product, which can be visualized in bacterial colonies. This property makes it a valuable alternative to other substrates like X-Gal, which yields a blue precipitate .

Mechanism:

The enzymatic reaction involves the hydrolysis of the β-galactoside bond, resulting in the formation of 5-bromo-6-chloro-3-hydroxyindole and galactose. The former compound further oxidizes to form a dimer that precipitates, allowing for color development in lac+ bacterial colonies .

Applications in Histochemistry

Localization Studies:

In histochemical applications, this compound is employed to localize β-galactosidase activity within mammalian tissues. This is particularly useful in studies involving transgenic and knockout models where the LacZ gene is expressed under specific promoters .

Case Study Example:

A study demonstrated the use of this substrate to trace gene expression in early mouse embryos. By employing a standard protocol for detecting β-galactosidase activity, researchers could visualize the expression patterns of various genes at different developmental stages .

Molecular Biology Research

Gene Expression Analysis:

The compound is extensively used in molecular biology to analyze gene expression. It serves as a reporter system where the LacZ gene is integrated into various organisms. The presence of β-galactosidase indicates successful gene expression, allowing researchers to study regulatory elements and gene functions .

Transgenic Models:

In transgenic models, particularly those involving Drosophila and mice, this compound aids in visualizing tissue-specific expression patterns. This application is crucial for understanding developmental biology and genetic regulation mechanisms .

Comparative Efficacy with Other Substrates

| Substrate | Color Produced | Maximum Absorbance (nm) | Common Applications |

|---|---|---|---|

| This compound | Red/Magenta | ~565 | Gene expression studies |

| X-Gal | Blue | ~615 | Gene expression studies |

| Purple-β-D-Gal | Purple | ~575 | Gene expression studies |

| Green-β-D-Gal | Green | ~540 | Gene expression studies |

Mechanism of Action

Mechanism: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is hydrolyzed by the enzyme beta-galactosidase, which cleaves the glycosidic bond between the indole derivative and galactose . This reaction produces a colored indole derivative that can be easily detected.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside and analogous indolyl glycosides:

Key Structural and Functional Insights

Positional Isomerism (5-Bromo-6-chloro vs. 5-Bromo-4-chloro): The 5-Bromo-4-chloro derivative (X-Gal) is the gold standard for beta-galactosidase assays, producing an insoluble blue product upon hydrolysis .

Glycosidic Linkage (Alpha vs. Beta): Alpha-linked galactosides (e.g., 5-Bromo-4-chloro-α-D-galactoside) target alpha-galactosidase, an enzyme relevant in lysosomal storage disorder diagnostics . Beta-linked substrates are specific to beta-galactosidase, widely used in molecular biology (e.g., lacZ reporter systems) .

Sugar Modifications:

- Substitution of galactose with glucuronic acid (e.g., 5-Bromo-6-chloro-beta-D-glucuronide) shifts enzyme specificity to beta-glucuronidase, a marker in bacterial identification and plant biology .

- N-acetylated derivatives (e.g., 5-Bromo-4-chloro-N-acetyl-galactosaminide) are tailored for beta-galactosaminidase, enabling precise histochemical localization .

Biological Activity

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside, also known as Magenta-Gal or Red-β-D-Gal, is a chromogenic substrate primarily used for the detection of β-galactosidase activity in various biological and molecular applications. This compound has garnered attention due to its unique properties and applications in research, particularly in microbiology and molecular biology.

- Molecular Formula: C14H15BrClNO6

- Molecular Weight: 408.63 g/mol

- CAS Number: 93863-88-8

- Appearance: White solid, soluble in DMSO

- Absorbance Maximum: ~565 nm upon hydrolysis

This compound is hydrolyzed by β-galactosidase to produce a red precipitate, which is insoluble in alcohol and xylenes. This property makes it suitable for various assays, including immunoblotting and immunocytochemistry. The red color development serves as a visual marker for the presence of β-galactosidase, allowing for easy identification of bacterial colonies or cells expressing this enzyme .

Applications in Research

-

Microbial Detection:

- Used to identify β-galactosidase-positive bacterial colonies, which produce red colonies on media containing Magenta-Gal.

- Enables red/white screening in cloning experiments when used alongside IPTG.

-

Histochemical Staining:

- Employed in histological studies to visualize enzyme activity within tissues.

- Useful in assessing gene expression where β-galactosidase is used as a reporter gene.

-

Immunological Assays:

- Serves as a chromogenic substrate in various immunoassays, enhancing the detection sensitivity of β-galactosidase-linked antibodies.

Comparative Analysis with Other Substrates

| Substrate Name | Color Produced | Absorbance Max (nm) | Applications |

|---|---|---|---|

| This compound (Magenta-Gal) | Red | ~565 | Microbial detection, histochemistry |

| 5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal) | Blue | ~615 | Cloning detection, histochemistry |

| Rose-β-D-Gal (6-Chloro-3-indoxyl-beta-D-galactopyranoside) | Pink | ~540 | Similar applications as X-Gal |

| Purple-β-D-Gal (5-Iodo-3-indolyl-beta-D-galactopyranoside) | Purple | ~575 | Alternative for X-Gal |

Case Studies and Research Findings

-

Detection of Gene Expression:

In a study focusing on the expression of therapeutic genes in bacterial systems, Magenta-Gal was utilized to confirm the successful integration of β-galactosidase reporter constructs. The resulting red colonies indicated positive expression, facilitating further genetic analysis . -

Immunocytochemical Applications:

Research demonstrated the effectiveness of Magenta-Gal in immunocytochemical assays where β-galactosidase was linked to antibodies targeting specific cellular markers. The distinct red precipitate allowed for clear visualization under microscopy, enhancing diagnostic capabilities . -

Comparative Efficacy:

A comparative study evaluated the sensitivity of Magenta-Gal against traditional substrates like X-Gal in detecting low levels of β-galactosidase activity. Results indicated that Magenta-Gal provided enhanced signal clarity and ease of interpretation due to its distinct colorimetric output .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 5-Bromo-6-chloro-3-indolyl-β-D-galactoside?

- Answer: The compound has the molecular formula C₁₄H₁₅BrClNO₆ (molecular weight: 408.63 g/mol) and CAS RN 93863-88-8 . Its stability requires storage below -20°C to prevent degradation, as it is sensitive to temperature fluctuations . Key spectral data (e.g., NMR, HRMS) for structural confirmation are available in synthetic protocols .

Q. How is 5-Bromo-6-chloro-3-indolyl-β-D-galactoside synthesized, and what purification methods are recommended?

- Answer: Synthesis involves coupling halogenated indole derivatives with β-D-galactopyranoside under controlled glycosylation conditions. For example, allyl ester intermediates of 5-bromo-4-chloro-indoxylic acid are reacted with acetyl-protected galactose derivatives, followed by deprotection . Purification typically uses column chromatography (e.g., silica gel) with solvent systems like heptane/acetone (3:7) to isolate the product in >95% purity .

Q. What are the standard protocols for using this compound in β-galactosidase assays?

- Answer: The compound serves as a chromogenic substrate for β-galactosidase, where enzymatic hydrolysis releases an insoluble indigo dye (blue product). Standard protocols involve:

- Dissolving the substrate in DMSO or DMF (final concentration: 0.2–1.0 mg/mL).

- Incubating with enzyme-containing samples in phosphate or Tris buffer (pH 6.8–7.5) at 37°C for 15–60 minutes .

- Quantifying activity via spectrophotometry (absorbance at 615 nm) or visual inspection .

Advanced Research Questions

Q. How can researchers optimize enzymatic activity detection limits when using this substrate compared to analogs like X-Gal?

- Answer: Sensitivity depends on substituent electronegativity and steric effects. The bromo-chloro substitution in this compound enhances electron withdrawal, increasing hydrolysis rates compared to mono-halogenated analogs (e.g., X-Gal). Optimization strategies include:

- Adjusting buffer ionic strength (e.g., 50–100 mM NaCl) to modulate enzyme-substrate interactions .

- Comparing kinetic parameters (e.g., Kₘ, Vₘₐₓ) with substrates like 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide .

- Using fluorogenic substrates (e.g., 6-Chloro-3-indoxyl-β-D-galactopyranoside) for parallel validation .

Q. What experimental design considerations are critical when troubleshooting low signal-to-noise ratios in β-galactosidase assays?

- Answer: Common issues and solutions:

- Non-specific hydrolysis: Pre-warm substrates to 37°C to dissolve precipitates and avoid false positives. Include negative controls (e.g., enzyme-free samples) .

- Inhibitor interference: Test compatibility with co-factors (e.g., Mg²⁺) or detergents (e.g., Triton X-100) used in lysis buffers .

- Substrate stability: Monitor batch-to-batch variability via HPLC (purity >98%) and avoid repeated freeze-thaw cycles .

Q. How do structural modifications (e.g., halogen position, glycosidic linkage) impact substrate specificity in engineered β-galactosidase variants?

- Answer: The 6-chloro substituent increases steric hindrance, making the compound resistant to hydrolysis by wild-type enzymes but compatible with engineered variants (e.g., lacZ mutants). Methodological approaches include:

- Screening mutant libraries using high-throughput microplate assays .

- Analyzing X-ray crystallography data to map active-site interactions with halogenated indoles .

- Comparing hydrolysis rates with α-linked analogs (e.g., 5-Bromo-6-chloro-3-indolyl-α-D-galactopyranoside) to assess linkage specificity .

Q. What are the implications of conflicting data in cross-species β-galactosidase activity studies using this substrate?

- Answer: Discrepancies may arise from species-specific enzyme isoforms. For example:

- Bacterial (E. coli) β-galactosidase shows higher activity toward this substrate than mammalian isoforms (e.g., human lysosomal enzyme).

- Validate findings using orthogonal methods (e.g., fluorometry with 4-MUGal) and phylogenetic analysis of enzyme sequences .

Methodological Notes

- Synthetic Protocols: Detailed reaction conditions (e.g., acetyl chloride/methanol for deprotection) and characterization data (¹H/¹³C NMR, HRMS) are available in peer-reviewed syntheses .

- Data Analysis: Use nonlinear regression (e.g., Michaelis-Menten kinetics) to calculate enzymatic parameters. Reference standard curves for indigo dye quantification .

- Safety: Handle halogenated indoles in a fume hood due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.